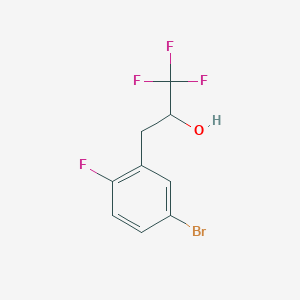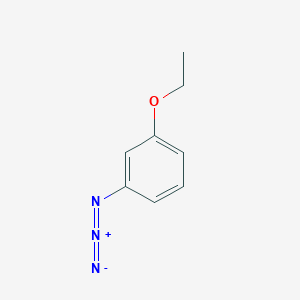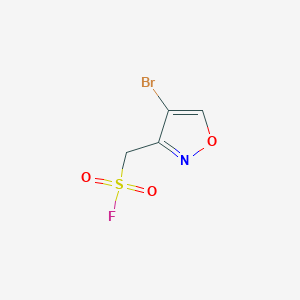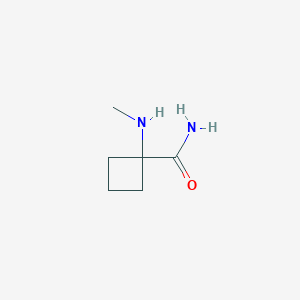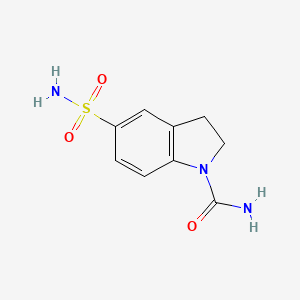
5-Sulfamoylindoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Sulfamoylindoline-1-carboxamide is an organic compound that belongs to the class of indoline derivatives It features a sulfamoyl group attached to the indoline ring, which is further substituted with a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylindoline-1-carboxamide typically involves the following steps:
Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indoline with sulfamoyl chloride (SO2Cl2) in the presence of a base such as pyridine or triethylamine.
Carboxamide Formation: The carboxamide group is introduced by reacting the sulfamoylindoline with an appropriate amine or ammonia in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
5-Sulfamoylindoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like hydroxide ions (OH-) can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated indoline derivatives.
科学的研究の応用
5-Sulfamoylindoline-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Sulfamoylindoline-1-carboxamide involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
類似化合物との比較
Similar Compounds
Indoline-5-sulfonamide: Similar structure but lacks the carboxamide group.
Indoline-2-carboxamide: Similar structure but the carboxamide group is at a different position.
5-Sulfamoylindole: Lacks the carboxamide group but has a similar sulfamoyl substitution.
Uniqueness
5-Sulfamoylindoline-1-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in medicinal chemistry and industrial applications.
特性
分子式 |
C9H11N3O3S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC名 |
5-sulfamoyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C9H11N3O3S/c10-9(13)12-4-3-6-5-7(16(11,14)15)1-2-8(6)12/h1-2,5H,3-4H2,(H2,10,13)(H2,11,14,15) |
InChIキー |
PMQOVJDODHVJGE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


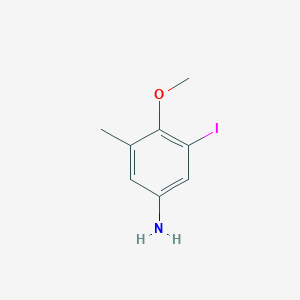
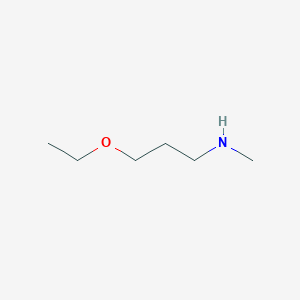
![1,3-Dichloro-2-isocyanato-5-[(trifluoromethyl)oxy]benzene](/img/structure/B13514077.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
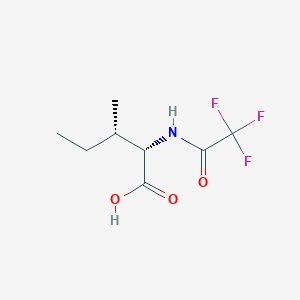
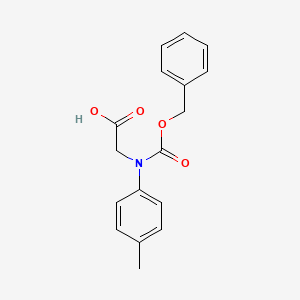
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
